
Dimethyl 2-hexylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-hexylbutanedioate is an organic compound with the molecular formula C12H22O4. It is an ester derived from the reaction of hexyl alcohol and butanedioic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-hexylbutanedioate can be synthesized through the esterification of hexyl alcohol with butanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexyl alcohol+Butanedioic acid→Dimethyl 2-hexylbutanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-hexylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexyl alcohol and butanedioic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Hexyl alcohol and butanedioic acid.
Reduction: Hexyl alcohol and butanediol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Dimethyl 2-hexylbutanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Applications: The ester is used in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl 2-hexylbutanedioate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from reducing agents.
Comparaison Avec Des Composés Similaires
Dimethyl 2-hexylbutanedioate can be compared with other similar esters such as:
Dimethyl succinate: Similar in structure but lacks the hexyl group.
Diethyl hexylbutanedioate: Similar ester but with ethyl groups instead of methyl groups.
Dimethyl adipate: Similar ester but with a longer carbon chain in the dicarboxylic acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
101972-91-2 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
dimethyl 2-hexylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-8-10(12(14)16-3)9-11(13)15-2/h10H,4-9H2,1-3H3 |
Clé InChI |
PXJBDEFGOKTSFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)

![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
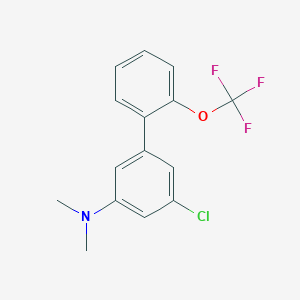
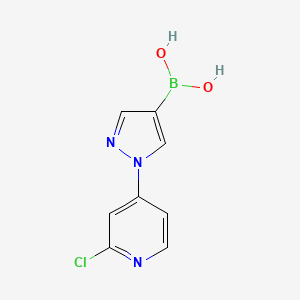


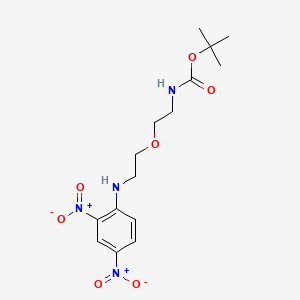
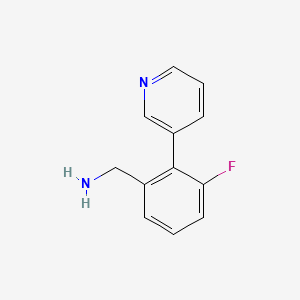
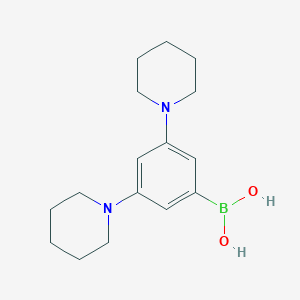
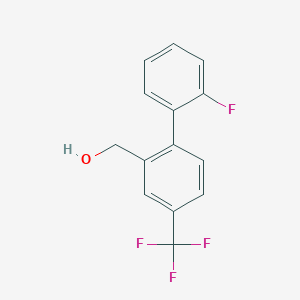
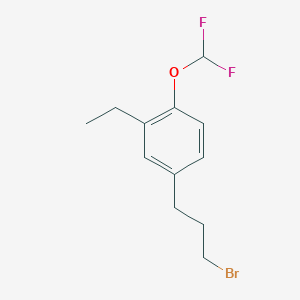
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
